molecular formula C16H12N4O2 B11835765 4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 305805-20-3

4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B11835765
CAS No.: 305805-20-3
M. Wt: 292.29 g/mol
InChI Key: MRBFFQKNEGVJCJ-UHFFFAOYSA-N
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Description

4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with benzyl isocyanate, followed by cyclization with triethyl orthoformate and subsequent hydrolysis . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4-Benzyl-7-oxo-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.

    Reduction: Formation of 4-Benzyl-7-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it can inhibit kinases by forming hydrogen bonds with key amino acid residues in the enzyme’s active site . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific structural features, such as the presence of a benzyl group and a hydroxyl group at specific positions. These features contribute to its distinct biological activities and make it a valuable compound for drug discovery and development.

Properties

CAS No.

305805-20-3

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

4-benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C16H12N4O2/c21-12-6-7-14-13(8-12)15(22)19(16-18-17-10-20(14)16)9-11-4-2-1-3-5-11/h1-8,10,21H,9H2

InChI Key

MRBFFQKNEGVJCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)O)N4C2=NN=C4

Origin of Product

United States

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